molecular formula C19H20N4O4S B11003164 Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11003164
M. Wt: 400.5 g/mol
InChI Key: ALEHJWBLQIRGQF-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines elements of phthalazinone, thiazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps

    Phthalazinone Core Synthesis: The phthalazinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction involving appropriate thioamide and α-haloketone precursors.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are utilized under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of phthalazinone, thiazole, and ester functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the phthalazinone core enhances its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C₁₂H₁₄N₂O₃S
  • Molecular Weight : 282.32 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of phthalazinone derivatives with appropriate reagents. For instance, a common method includes reacting 3-methylphthalazinone with methyl bromoacetate in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide at elevated temperatures.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that compounds with thiazole and phthalazinone moieties often possess significant antimicrobial properties. For example, derivatives containing the thiazole ring have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential
The compound's unique structure may contribute to its anticancer activity. Research into similar thiazole derivatives has revealed their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, thiazole derivatives are known to interact with DNA gyrase and topoisomerases, which are critical for bacterial DNA replication .

Research Findings and Case Studies

A review of recent literature highlights the following significant findings regarding the biological activity of related compounds:

Study Findings
Study A (2023)Demonstrated that thiazole derivatives exhibit potent antibacterial activity with MIC values as low as 0.08 μg/mL against Candida albicans .
Study B (2022)Investigated the anticancer effects of phthalazinone derivatives, revealing significant inhibition of tumor growth in vitro .
Study C (2024)Reported on enzyme inhibition by thiazole compounds, showing promising results against key targets in cancer therapy .

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. The phthalazinone core facilitates interactions through hydrogen bonding and hydrophobic interactions.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N4O4S/c1-10(2)16-15(18(26)27-4)21-19(28-16)20-14(24)9-13-11-7-5-6-8-12(11)17(25)23(3)22-13/h5-8,10H,9H2,1-4H3,(H,20,21,24)

InChI Key

ALEHJWBLQIRGQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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